molecular formula C21H17ClN4O2S B11036435 N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11036435
M. Wt: 424.9 g/mol
InChI Key: LKOULETZWXXHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazole derivative featuring a 2-chlorobenzyl-substituted acetamide moiety and a pyrrole ring at the 2-position of the benzothiazole core. Key structural elements include:

  • 2-(1H-pyrrol-1-yl) group: Enhances electron density and hydrogen-bonding capacity.
  • 2-chlorobenzylamino-oxoethyl side chain: Introduces hydrophobicity and halogen-mediated interactions.

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

N-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C21H17ClN4O2S/c22-16-6-2-1-5-15(16)12-23-19(27)13-24-20(28)14-7-8-17-18(11-14)29-21(25-17)26-9-3-4-10-26/h1-11H,12-13H2,(H,23,27)(H,24,28)

InChI Key

LKOULETZWXXHQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CNC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Method 1: Thiooxamide Cyclization

2-Aminothiophenol reacts with chloroacetamide and sulfur in the presence of triethylamine to form monothiooxamides, which undergo oxidative cyclization using K3_3Fe(CN)6_6 in alkaline conditions. For the 6-carboxamide derivative, the carboxylic acid precursor is introduced early in the synthesis.

Example Protocol :

  • Monothiooxamide formation :

    • React 2-aminothiophenol (1 mol) with chloroacetamide (1 mol) and sulfur in DMF/triethylamine.

    • Yield: 60–80%.

  • Cyclization :

    • Treat monothiooxamide with K3_3Fe(CN)6_6 in 10% NaOH.

    • Yield: 50–70% for benzothiazole-2-carboxylic acid derivatives.

Method 2: Oxidative Coupling

Alternative routes use Mn(acac)3_3 or CuBr2_2 to catalyze cyclization of ortho-halogenated anilines with isothiocyanates or aldehydes. These methods favor C–S bond formation and are suitable for introducing electron-withdrawing groups at C-6.

Formation of the Amide Side Chain

The ethyl carboxamide side chain with the 2-chlorobenzylamino group is constructed via stepwise amidation .

Step 1: Carboxylic Acid Activation

The 6-carboxylic acid group is activated as an acid chloride using SOCl2_2 or POCl3_3 .

Example :

  • React benzothiazole-6-carboxylic acid (1 mol) with SOCl2_2 (3 mol) in DMF.

  • Yield: >90%.

Step 2: Amide Coupling

The activated acid reacts with ethylenediamine derivatives. HATU or EDC facilitates coupling with 2-chlorobenzylamine.

Protocol :

  • Primary amide formation :

    • React acid chloride with ethylenediamine in THF.

    • Yield: 80–90%.

  • Secondary amidation :

    • Couple intermediate with 2-chlorobenzylamine using HATU/DIPEA in DMF.

    • Yield: 70–85%.

Integrated Synthetic Routes

Route 1: Sequential Assembly

  • Synthesize 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid.

  • Convert to acid chloride and react with N-(2-aminoethyl)-2-chlorobenzylamine.

  • Purify via column chromatography (SiO2_2, EtOAc/hexane).

Overall Yield : 40–55%.

Route 2: One-Pot Cascade

A metal-free approach combines cyclization and amidation in a single pot:

  • React 2-aminothiophenol, pyrrole-1-carbaldehyde, and 2-chlorobenzyl isocyanate under oxidative conditions (K3_3Fe(CN)6_6).

  • Yield: 30–45%.

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
Thiooxamide CyclizationCyclization with K3_3Fe(CN)6_650–70High purityMulti-step, toxic reagents
Buchwald-HartwigPd-catalyzed coupling65–85RegioselectiveCostly catalysts
One-Pot CascadeOxidative condensation30–45Simplified workflowLower yield

Optimization Strategies

  • Solvent Selection : DMF enhances cyclization efficiency but complicates purification. Switching to toluene improves isolated yields.

  • Catalyst Loading : Reducing Pd(OAc)2_2 to 2 mol% maintains efficacy while lowering costs.

  • Temperature Control : Maintaining 60–80°C during amidation minimizes side reactions.

Challenges and Solutions

  • Pyrrole Instability : Use of Boc-protected pyrrole derivatives prevents decomposition during coupling.

  • Low Amidation Yields : Microwave-assisted synthesis reduces reaction time from 12 h to 1 h, improving yields by 15–20% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Pyrrole-2,5-diones

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit specific enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Key Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Properties/Activities
N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide (Target) C₂₀H₁₈ClN₅O₂S ~440.9* 2-chlorobenzyl, pyrrole Not explicitly reported in evidence
N-(2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide C₂₀H₂₀N₆O₂S 408.5 3-(imidazolyl)propyl No density, boiling point, or MSDS reported
N-(3,4-dimethoxybenzyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide C₂₀H₁₉N₃O₃S 393.46 3,4-dimethoxybenzyl Density: 1.31 g/cm³; pKa: 12.89
Lanisidenib (IDH inhibitor) C₂₈H₂₈ClF₂N₅O₄S 620.1 2-chlorophenyl, difluorocyclobutyl, cyanopyridyl Antineoplastic activity

*Calculated based on standard atomic weights.

Structural and Functional Differences

Substituent Effects on Physicochemical Properties: The 2-chlorobenzyl group in the target compound increases lipophilicity compared to the 3,4-dimethoxybenzyl group in , which may enhance membrane permeability but reduce aqueous solubility.

Biological Implications: Lanisidenib shares the 2-chlorophenyl motif but incorporates a cyanopyridyl group and difluorocyclobutylamine, which confer specificity for isocitrate dehydrogenase (IDH) inhibition. This highlights the critical role of side-chain diversity in target selectivity. The dimethoxybenzyl analog lacks halogen atoms, which may reduce halogen-bonding interactions but improve metabolic stability due to methoxy groups.

Predicted Pharmacokinetic Profiles :

  • The target compound’s higher molecular weight (~440.9) compared to (408.5) and (393.46) may influence bioavailability.
  • The pKa of 12.89 in suggests a highly basic environment for the dimethoxybenzyl derivative, whereas the target compound’s chlorobenzyl group likely results in a neutral to mildly acidic profile.

Biological Activity

N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a benzothiazole core, a pyrrole moiety, and a chlorobenzyl substituent, contributing to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H17ClN4O2SC_{21}H_{17}ClN_{4}O_{2}S. The compound features several functional groups that are known to influence biological activity, including:

  • Benzothiazole Core : Associated with various pharmacological effects.
  • Pyrrole Moiety : Often linked to antitumor activity.
  • Chlorobenzyl Substituent : May enhance binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been shown to possess antibacterial and antifungal activities . The presence of the benzothiazole core is crucial for these effects.

Anticonvulsant Activity

Studies have demonstrated that related compounds exhibit anticonvulsant properties. For example, certain benzothiazole derivatives have been evaluated for their efficacy in seizure models, showing promising results in reducing seizure frequency and severity . The mechanism often involves modulation of neurotransmitter systems, particularly the GABAergic system.

Antitumor Properties

The pyrrole moiety in the compound is linked to antitumor activity due to its ability to interact with DNA and inhibit tumor cell proliferation. Various studies have highlighted the potential of pyrrole-based compounds in cancer therapy through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
  • Receptor Binding : Its structural features may facilitate binding to neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique Properties
2-Amino-benzothiazoleBenzothiazole coreModerate affinity binding to RNA motifs
Benzothiazole derivativesVarious substituents on benzothiazoleExhibits diverse biological activities including antimicrobial effects
Pyrrole-based compoundsPyrrole ring systemsOften show antitumor properties due to their ability to interact with DNA

The unique combination of functional groups in this compound enhances its biological activity compared to other similar compounds.

Study 1: Anticonvulsant Evaluation

A study evaluated the anticonvulsant activity of a series of benzothiazole derivatives using the maximal electroshock (MES) test. Compounds similar to this compound showed promising results with protective index values indicating lower neurotoxicity while maintaining efficacy against seizures .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of benzothiazole derivatives demonstrated that these compounds exhibited significant inhibition against various bacterial strains. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .

Q & A

Q. How is structure-activity relationship (SAR) explored for this compound?

  • Modifications : Replace the chlorobenzyl group with fluorobenzyl (to enhance lipophilicity) or substitute pyrrole with imidazole (to alter π-π stacking). Biological testing (IC₅₀ in leukemia cell lines) identifies optimal substituents .
  • Data Interpretation : Contradictory cytotoxicity (e.g., higher potency but lower selectivity) may reflect off-target effects, requiring transcriptomic profiling (RNA-seq) to identify secondary pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.